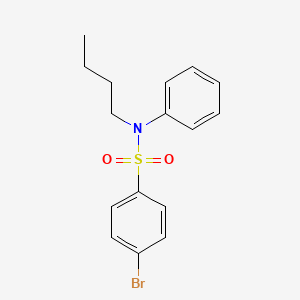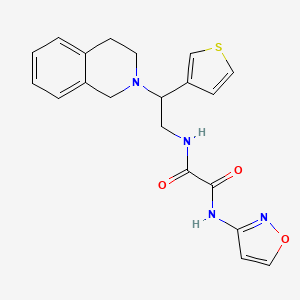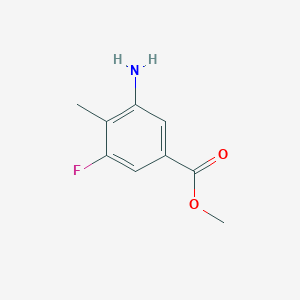
3-氨基-5-氟-4-甲基苯甲酸甲酯
描述
“Methyl 3-amino-5-fluoro-4-methylbenzoate” is a chemical compound with the CAS Number: 1093087-06-9 . It has a molecular weight of 183.18 and its IUPAC name is methyl 3-amino-5-fluoro-4-methylbenzoate . It is used in scientific research due to its versatile properties, which make it valuable for various applications, including drug synthesis and studying molecular interactions.
Molecular Structure Analysis
The molecular formula of “Methyl 3-amino-5-fluoro-4-methylbenzoate” is C9H10FNO2 . The InChI code is 1S/C9H10FNO2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 .Physical and Chemical Properties Analysis
“Methyl 3-amino-5-fluoro-4-methylbenzoate” is a solid substance . It should be stored at a temperature of 4°C and protected from light .科学研究应用
荧光传感和生物成像: 3,5-双((E)-(2-羟基苯亚胺)甲基)-4-羟基苯甲酸甲酯是一种与3-氨基-5-氟-4-甲基苯甲酸甲酯相关的化合物,已被合成并发现是一种对Al3+检测高度灵敏和选择性的荧光传感器。这种特性使其可用于生物成像,特别是在使用共聚焦荧光显微镜检测人宫颈HeLa癌细胞系中的Al3+ (Ye等,2014).
合成和优化: 研究重点是优化相关化合物的合成,如2-氨基-5-氟苯甲酸甲酯。通过使用不同的合成方法,开发了一种最佳合成路线,包括使用3-氟苯甲酸与混合酸、甲醇和还原过程。该合成实现了高产率和高纯度,证明了该化合物在化学研究中具有广泛应用的潜力 (尹建中,2010).
抗肿瘤特性: 与3-氨基-5-氟-4-甲基苯甲酸甲酯在结构上相关的氟化2-(4-氨基苯基)苯并噻唑已被合成,并显示出对各种人乳腺癌细胞系在体外具有有效的细胞毒性。这些特性使这些化合物成为开发新抗癌药物的关注点 (Hutchinson等,2001).
代谢和生物降解研究: 已研究使用氟化化合物从产甲烷财团中检测间甲酚的芳香代谢物。这项研究提供了对生物降解途径和此类化合物的潜在环境应用的见解 (Londry & Fedorak,1993).
合成用于癌症成像的新型化合物: 与3-氨基-5-氟-4-甲基苯甲酸甲酯相关的碳-11标记的氟化2-芳基苯并噻唑已被合成,作为正电子发射断层扫描 (PET) 的潜在探针,用于对癌症中的酪氨酸激酶进行成像。这项研究强调了此类化合物在医学成像和癌症诊断中的实用性 (Wang等,2006).
安全和危害
属性
IUPAC Name |
methyl 3-amino-5-fluoro-4-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOUOVXYOQFISW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

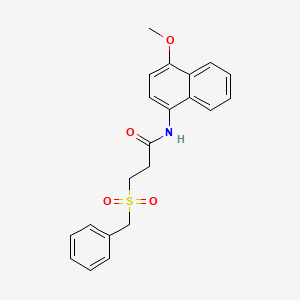

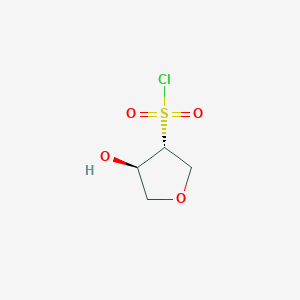

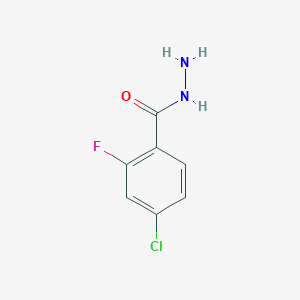
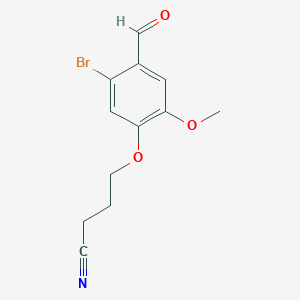
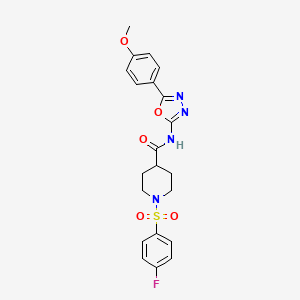
![N-[(4-Methoxyphenyl)methyl]-4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidine-1-carboxamide](/img/structure/B2608413.png)

![4-butyl-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2608415.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2608416.png)
